[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
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Overview
Description
Rhodium complexes, such as Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate , are often used in catalysis. They typically consist of a rhodium atom coordinated to organic ligands. The exact properties of the complex can vary depending on the ligands used .
Molecular Structure Analysis
The molecular structure of a rhodium complex depends on the ligands used. In general, the rhodium atom is at the center of the complex, with the ligands arranged around it .Chemical Reactions Analysis
Rhodium complexes are often used as catalysts in chemical reactions. For example, they can be used in the hydrogenation of alkenes .Physical and Chemical Properties Analysis
The physical and chemical properties of a rhodium complex can vary widely depending on the ligands used. For example, Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a molecular weight of 406.07 and a melting point of approximately 190°C .Scientific Research Applications
Homogeneous Hydrogenation Catalysis
This compound has been investigated for its role in the mechanism of asymmetric homogeneous hydrogenation. Studies have shown that rhodium complexes, including those with 1,5-cyclooctadiene, are effective in catalyzing hydrogenation reactions under certain conditions. These reactions are influenced by the solvent and the ligand structure, where the equilibrium between solvated dihydrides and solvate complexes varies significantly. Such complexes demonstrate diverse behavior based on the chelating nature of the biphosphines, indicating their potential in asymmetric synthesis and catalysis (Brown et al., 1981).
Structural and Reactivity Studies
Research on isomeric bis(methoxycarbonyl)[2.2]paracyclophanes, closely related to the compound , provides insights into the structural features of [2.2]paracyclophanes. These studies reveal the typical structural characteristics such as the flattened boat conformation of the rings and the specific orientations of substituents, which could influence the reactivity and catalytic properties of related rhodium complexes (Jones, Hillmer, & Hopf, 2002).
Application in Carbonyl Arylation and Hydrosilylation Reactions
A novel Rh(1,3-bis(2,4,6-trimethylphenyl)-3,4,5,6-tetrahydropyrimidin-2-ylidene)(COD) tetrafluoroborate complex has been synthesized, demonstrating the use of N-heterocyclic carbene as a bidentate ligand. This complex was applied in carbonyl arylation and hydrosilylation reactions, showing unprecedented selectivity and efficiency with high turn-over numbers (TONs), highlighting the potential of such complexes in organic synthesis and catalysis (Imlinger, Wurst, & Buchmeiser, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42O4P2.C8H12.BF4.Rh/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDHXHQSLLSTC-ONEVTFJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC.C1CC=CCCC=C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)P(C2=C3C=CC(=C2)CCC4=C(C=C(C=C4)CC3)P(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC.C1/C=C\CC/C=C\C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H54BF4O4P2Rh- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
994.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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